molecular formula C14H12N2OS B14876879 N-(thiophen-2-ylmethyl)-1H-indole-2-carboxamide

N-(thiophen-2-ylmethyl)-1H-indole-2-carboxamide

Cat. No.: B14876879
M. Wt: 256.32 g/mol
InChI Key: DKEUCUIERCKIIY-UHFFFAOYSA-N
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Description

N-(thiophen-2-ylmethyl)-1H-indole-2-carboxamide: is a heterocyclic compound that features both an indole and a thiophene ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both sulfur and nitrogen atoms in its structure allows for unique interactions with biological systems and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(thiophen-2-ylmethyl)-1H-indole-2-carboxamide typically involves the condensation of thiophene-2-carboxaldehyde with indole-2-carboxamide. This reaction can be catalyzed by various agents, including acids or bases, under controlled temperature conditions. The reaction is often carried out in solvents such as ethanol or methanol to facilitate the interaction between the reactants .

Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This allows for the efficient production of large quantities while maintaining the purity and consistency of the product. The use of automated systems and optimized reaction conditions can further enhance the yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(thiophen-2-ylmethyl)-1H-indole-2-carboxamide can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-(thiophen-2-ylmethyl)-1H-indole-2-carboxamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology: In biological research, this compound is studied for its potential interactions with proteins and enzymes. Its ability to modulate biological pathways makes it a candidate for drug development .

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of anti-inflammatory and anticancer agents. Its dual heterocyclic structure allows for multiple modes of action, enhancing its therapeutic potential .

Industry: In the industrial sector, this compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-(thiophen-2-ylmethyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades, depending on the context of its use .

Comparison with Similar Compounds

Uniqueness: N-(thiophen-2-ylmethyl)-1H-indole-2-carboxamide is unique due to its combination of both thiophene and indole rings. This dual structure allows for a broader range of interactions and applications compared to compounds containing only one of these rings. Its ability to participate in diverse chemical reactions and its potential in various scientific fields highlight its distinctiveness .

Properties

Molecular Formula

C14H12N2OS

Molecular Weight

256.32 g/mol

IUPAC Name

N-(thiophen-2-ylmethyl)-1H-indole-2-carboxamide

InChI

InChI=1S/C14H12N2OS/c17-14(15-9-11-5-3-7-18-11)13-8-10-4-1-2-6-12(10)16-13/h1-8,16H,9H2,(H,15,17)

InChI Key

DKEUCUIERCKIIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C(=O)NCC3=CC=CS3

Origin of Product

United States

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